molecular formula C7H10N4O3 B8406450 6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone

6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone

Cat. No.: B8406450
M. Wt: 198.18 g/mol
InChI Key: RMSUPOGOUPQVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

4-amino-2-(ethoxymethyl)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N4O3/c1-2-14-3-4-9-6(8)5(11-13)7(12)10-4/h2-3H2,1H3,(H3,8,9,10,12)

InChI Key

RMSUPOGOUPQVEL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC(=C(C(=O)N1)N=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.7 g (0.256 mole) of sodium nitrite are added to a solution of 39.5 g (0.233 mole) of 6-amino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 336 ml (0.336 mole) of 1N sodium hydroxide. A solution of 17.9 ml (0.320 mole) of 96% sulphuric acid diluted in 179 ml of water is then added dropwise at between 0° and 5° C. The precipitate formed is isolated by filtration immediately after completion of the addition. The solid obtained is washed with cold water and then with ethyl ether. After drying, it is used in the next step without further purification. Yld: 46.2 g (quantitative), m.p. 163°-165° C. An analytical sample was obtained by recrystallization from methanol. M.p. 166°-167° C.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
179 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.7 g (0.256 moles) of sodium nitrate are added to a solution of 39.5 g (0.233 mole) of 6-amino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 336 ml (0.336 mole) of 1 N sodium hydroxide. A solution of 17.9 ml (0.320 mole) of 96% sulphuric acid diluted in 179 ml of water is then added dropwise at between 0° and 5° C. The precipitate formed is isolated by filtration immediately after completion of the addition. The solid obtained is washed with cold water and then with ethyl ether. After drying, it is used in the next step without further purification. Yld: 46.2 (quantitative), m.p. 163°-165° C. An analytical sample was obtained by recrystallization from methanol.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
179 mL
Type
solvent
Reaction Step Two

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